molecular formula C14H15ClN2O B1372264 2-amino-N,2-diphenylacetamide hydrochloride CAS No. 95493-20-2

2-amino-N,2-diphenylacetamide hydrochloride

Cat. No.: B1372264
CAS No.: 95493-20-2
M. Wt: 262.73 g/mol
InChI Key: CXSUGMWGBHIRJG-UHFFFAOYSA-N
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Description

2-amino-N,2-diphenylacetamide hydrochloride is a useful research compound. Its molecular formula is C14H15ClN2O and its molecular weight is 262.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity

  • Docking Studies on Analgesic Activity : A study by Kumar, Kumar, and Mishra (2019) explored novel 2-chloro-N,N-diphenylacetamide derivatives, related to 2-amino-N,2-diphenylacetamide hydrochloride, for their analgesic activity. The compound AKM-2 showed significant analgesic response, indicating the potential of such derivatives in pain management (Kumar, Kumar, & Mishra, 2019).

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Activity : Kumar and Mishra (2015) synthesized derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, closely related to this compound, and found significant antimicrobial and antifungal activities in some compounds. This suggests the potential use of these compounds as antimicrobial and antifungal agents (Kumar & Mishra, 2015).

Anticonvulsant Properties

  • Design and Synthesis for Anticonvulsants : Nikalje, Ghodke, and Girbane (2012) researched novel diphenyl oxalamide and diphenyl acetamide derivatives, akin to this compound, for anticonvulsant activity. Some synthesized compounds were more potent than standard drugs, indicating their utility in treating seizures (Nikalje, Ghodke, & Girbane, 2012).

Neuroprotective Actions

  • Neuroprotective Actions in Hypoxia and Global Ischemia : Palmer et al. (1995) studied 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), which is structurally similar to this compound. It was found to extend survival time in rodents exposed to hypoxia and protect neurons in global ischemia models, highlighting its potential as a neuroprotective agent (Palmer et al., 1995).

Bioassay Studies

  • Carcinogenesis Bioassay : A study on 2-biphenylamine hydrochloride, closely related to this compound, examined its effects in rats and mice. Although this study is more focused on the toxicity profile, it provides insight into the biochemical interactions and potential hazards of related compounds (National Toxicology Program, 1982).

Chemical Analysis and Stability

  • Solvatochromism and Potentiometric Studies : Masoud et al. (2011) conducted studies on compounds including 2-amino-N,N-diphenylacetamide, focusing on their solvatochromic properties and stability. These investigations are crucial for understanding the chemical properties and potential applications of these compounds (Masoud et al., 2011).

Properties

IUPAC Name

2-amino-N,2-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12;/h1-10,13H,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSUGMWGBHIRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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